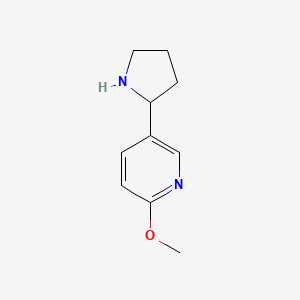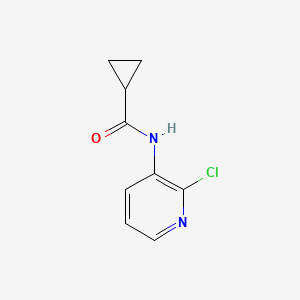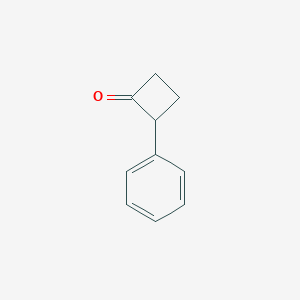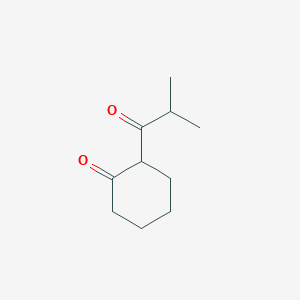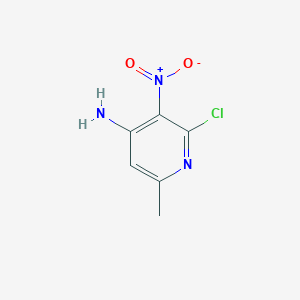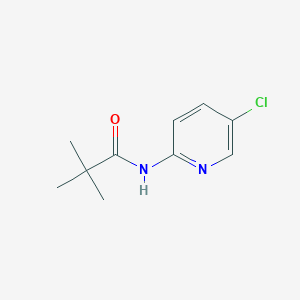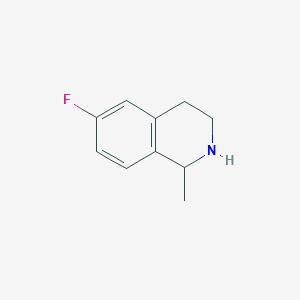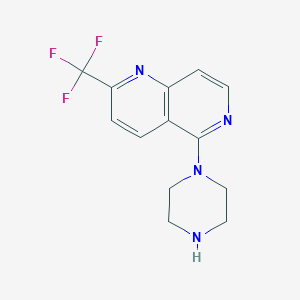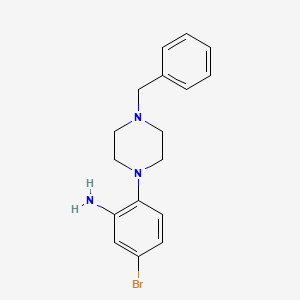
mPEG9-CH2COOH
Overview
Description
Methoxy polyethylene glycol carboxylic acid (mPEG9-CH2COOH) is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. This compound is widely used in various fields due to its hydrophilic nature and ability to form stable amide bonds with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) .
Mechanism of Action
Target of Action
mPEG9-CH2COOH, also known as 3,6,9,12,15,18,21,24,27,30-DECAOXAHENTRIACONTANOIC ACID, is a PEG derivative . Its primary targets are primary amine groups . These groups are found in various biological molecules, including proteins, and play crucial roles in numerous biological processes.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This interaction allows this compound to bind to its targets and exert its effects.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Given its increased solubility in aqueous media , it can be inferred that the compound’s action might be influenced by factors that affect the aqueous environment, such as pH and temperature.
Biochemical Analysis
Biochemical Properties
mPEG9-CH2COOH plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The terminal carboxylic acid group of this compound reacts with primary amine groups on enzymes, proteins, and other biomolecules to form these bonds. This interaction is facilitated by activators like EDC or DCC, which help in the formation of a stable amide linkage . The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, making it an ideal candidate for drug delivery and other biomedical applications .
Cellular Effects
This compound influences various cellular processes by interacting with cell surface proteins and receptors. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the PEGylation of biomolecules using this compound can alter their cellular uptake, distribution, and overall bioavailability . This compound has been shown to enhance the stability and solubility of therapeutic agents, thereby improving their efficacy and reducing potential side effects .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amine groups on biomolecules. This interaction is facilitated by activators such as EDC or DCC, which help in the formation of a stable amide linkage . The PEG spacer in this compound increases the solubility of the compound in aqueous media, enhancing its interaction with biomolecules and improving its overall efficacy in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its efficacy in in vitro and in vivo settings, although its effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the stability and solubility of therapeutic agents, improving their efficacy . At higher doses, this compound may exhibit toxic or adverse effects, such as cellular toxicity or immune responses . It is important to determine the optimal dosage to maximize the benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to drug metabolism and detoxification. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The PEGylation of biomolecules using this compound can also influence their metabolic stability and clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its transport across cell membranes . The compound can accumulate in specific tissues or cellular compartments, depending on its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . The PEGylation of biomolecules using this compound can also affect their subcellular localization, enhancing their stability and activity in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mPEG9-CH2COOH typically involves the reaction of methoxy polyethylene glycol (mPEG) with a carboxylating agent. One common method is the reaction of mPEG with succinic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
mPEG9-CH2COOH undergoes several types of chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators like EDC or DCC to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Common Reagents and Conditions
Amide Bond Formation: EDC or DCC as activators, typically in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), at room temperature.
Esterification: Alcohols and a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Major Products Formed
Scientific Research Applications
mPEG9-CH2COOH is extensively used in scientific research due to its versatility and biocompatibility. Some of its applications include:
Drug Delivery: Used as a linker in the synthesis of drug conjugates, enhancing solubility and stability of drugs.
Bioconjugation: Employed in the conjugation of proteins, peptides, and other biomolecules, facilitating targeted delivery and controlled release.
Nanoparticle Surface Modification: Used to modify the surface of nanoparticles, improving their dispersibility and biocompatibility.
Polymer Chemistry: Utilized in the synthesis of various polymeric materials for biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Methoxy polyethylene glycol amine (mPEG-NH2): Contains a terminal amine group instead of a carboxylic acid group, used in similar applications but with different reactivity.
Methoxy polyethylene glycol succinimidyl carbonate (mPEG-SC): Contains a succinimidyl carbonate group, used for rapid and efficient conjugation with amines.
Uniqueness
mPEG9-CH2COOH is unique due to its terminal carboxylic acid group, which allows for the formation of stable amide bonds with primary amines. This property makes it particularly useful in bioconjugation and drug delivery applications, where stability and biocompatibility are crucial .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21(22)23/h2-20H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVLEAQJQOTYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435826 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405518-55-0 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-Cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364998.png)
